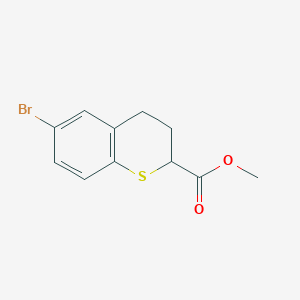
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is an organic compound characterized by a cyclobutane ring substituted with a methyl ester group and a cyano group. This compound is of interest in various fields due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobutane Ring Formation: The synthesis typically begins with the formation of the cyclobutane ring. This can be achieved through [2+2] cycloaddition reactions involving alkenes.
Introduction of Functional Groups: The cyano and ester groups are introduced through subsequent functionalization steps. For instance, the cyano group can be introduced via nucleophilic substitution reactions using cyanide salts, while the ester group can be formed through esterification reactions involving carboxylic acids and alcohols.
Industrial Production Methods
Industrial production of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate often involves optimized catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes may be used to facilitate the cycloaddition and functionalization steps under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, making it a valuable intermediate in medicinal chemistry.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives can act as enzyme inhibitors or receptor modulators.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate and its derivatives depends on their specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1R,2R)-2-cyanocyclopropane-1-carboxylate: Similar structure but with a cyclopropane ring.
Ethyl (1R,2R)-2-cyanocyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl (1R,2R)-2-cyanocyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring.
Uniqueness
Methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate is unique due to its specific ring size and functional groups, which confer distinct reactivity and properties. The combination of a cyclobutane ring with a cyano and ester group allows for diverse chemical transformations and applications, distinguishing it from its analogs.
Propriétés
Numéro CAS |
64652-35-3 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
methyl (1R,2R)-2-cyanocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2/c1-10-7(9)6-3-2-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1 |
Clé InChI |
DTCSMANRUIXQRK-NTSWFWBYSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@H]1C#N |
SMILES canonique |
COC(=O)C1CCC1C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



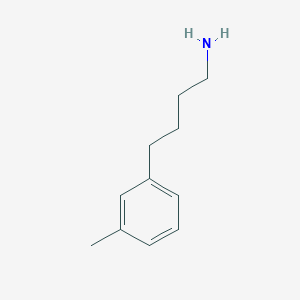
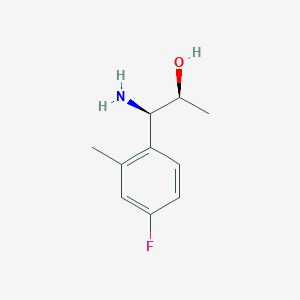
![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
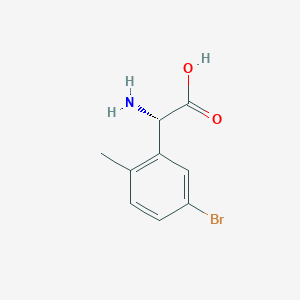
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)
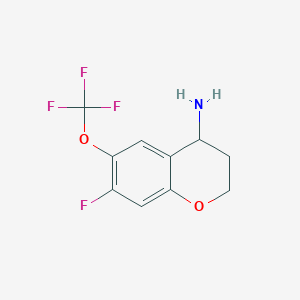
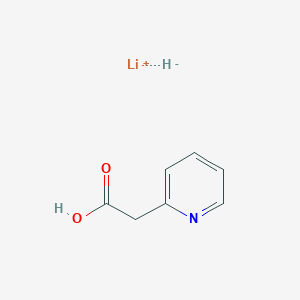

![5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13042280.png)
![Benzyl n-[2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13042291.png)


